molecular formula C10H17N3 B13070301 1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine

1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13070301
M. Wt: 179.26 g/mol
InChI Key: LTLMLABTBVGPCZ-UHFFFAOYSA-N
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Description

1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of 4-aminopyrazoles. These structures are recognized in medicinal chemistry as privileged scaffolds and versatile building blocks for the discovery of novel active pharmaceutical ingredients (APIs) and bioactive molecules . The 4-aminopyrazole core is a multifunctional pharmacophore, with the free amino group acting as a hydrogen bond donor and providing a key synthetic handle for further functionalization, making it advantageous for creating useful ligands for various enzymes and receptors . Researchers value this chemotype for its significant role in drug discovery, particularly in the design of potent inhibitors for a range of biological targets. Notably, 4-aminopyrazole derivatives have been successfully developed into drug candidates currently in clinical trials, such as the cyclin-dependent kinase (CDK) inhibitors AT7519 and AT9283, underscoring the therapeutic potential of this structural motif . The broader class of aminopyrazole-based compounds has demonstrated a wide spectrum of biological activities in scientific research, including anticancer, anti-inflammatory, and anti-infective properties . As a specialized chemical intermediate, this product is intended for use in laboratory research to probe novel reactivity and develop compound libraries. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-[(1-ethylcyclobutyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H17N3/c1-2-10(4-3-5-10)8-13-7-9(11)6-12-13/h6-7H,2-5,8,11H2,1H3

InChI Key

LTLMLABTBVGPCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1)CN2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Construction of the Pyrazole Core

  • Hydrazine Condensation : The pyrazole ring is commonly formed by the reaction of hydrazines with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, under mild heating conditions. This reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration to yield the pyrazole nucleus.

  • One-Pot Procedures : Advanced methods utilize one-pot protocols where β-aminoenones or acyl phenylacetylenes are transformed into pyrazoles through sequential reactions with hydrazine derivatives, often catalyzed by transition metals like copper or iron. This approach enhances regioselectivity and yield.

Specific Preparation Methodology

Based on literature data and chemical databases, the following detailed synthetic procedure is representative for preparing 1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-4-amine:

Step Reagents & Conditions Description
1 Hydrazine hydrate and 1,3-dicarbonyl compound (e.g., 1,3-diketone) in DMF or ethanol, reflux Formation of pyrazole ring via condensation and cyclization
2 Isolation and purification of pyrazol-4-amine intermediate Typically by recrystallization or chromatography
3 Alkylation of pyrazol-4-amine with ethylcyclobutylmethyl halide (e.g., bromide) in presence of base (e.g., K2CO3) in aprotic solvent (e.g., DMF) Selective N-alkylation to introduce ethylcyclobutylmethyl substituent
4 Purification by column chromatography or recrystallization To obtain pure 1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-4-amine

Notes on Reaction Conditions

  • The temperature for cyclization is typically moderate (70–100 °C) to ensure efficient ring closure without decomposition.

  • Alkylation reactions are performed under anhydrous conditions to prevent hydrolysis of alkylating agents.

  • Bases such as potassium carbonate or sodium hydride are used to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.

  • Solvent choice (DMF, DMSO, or acetonitrile) affects reaction rate and selectivity.

Alternative and Advanced Synthetic Approaches

Transition Metal Catalyzed Coupling

Copper or iron-catalyzed coupling reactions between alkynes and oximes followed by hydrazine treatment have been used to prepare substituted pyrazoles with high regioselectivity. This method can be adapted for synthesizing pyrazoles with complex substituents like ethylcyclobutylmethyl groups, improving yield and selectivity.

Characterization and Purification

  • Spectroscopic Techniques : The synthesized compound is characterized by ^1H-NMR, ^13C-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.

  • Chromatographic Purification : Silica gel column chromatography using hexane/ethyl acetate or dichloromethane/methanol solvent systems is standard for purification.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Hydrazine + 1,3-dicarbonyl condensation + N-alkylation Hydrazine hydrate, diketone, ethylcyclobutylmethyl halide Reflux in DMF or EtOH; base-mediated alkylation Moderate to high (40–70%) Straightforward, established chemistry Multi-step, requires isolation of intermediates
One-pot direct N-substituted pyrazole synthesis Primary amine, diketone, O-(4-nitrobenzoyl)hydroxylamine 85 °C in DMF, 1.5 h Moderate (20–40%) Simplified procedure, fewer steps Lower yields, substrate scope may vary
Transition metal catalyzed coupling + hydrazine cyclization Phenylacetylene, oxime, hydrazine, Cu/Fe catalyst DMF solvent, mild heating High regioselectivity Efficient for complex substituents Requires metal catalysts, optimization needed

Research Findings and Observations

  • The selective N-alkylation step is critical for obtaining the desired 1-substituted pyrazole without over-alkylation or substitution at other nitrogen atoms.

  • The choice of solvent and base strongly influences the reaction outcome and purity.

  • Recent advances in one-pot syntheses and metal-catalyzed processes offer more sustainable and efficient routes but may require specialized conditions.

  • Spectroscopic and chromatographic data confirm the successful synthesis and purity of 1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-4-amine, supporting the reliability of these methods.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or alkoxides; reactions may require catalysts or specific solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine is being explored for its potential as a therapeutic agent. Research indicates that it may exhibit significant antiproliferative effects against various cancer cell lines:

  • Case Study 1: Melanoma Cells
    In studies involving A2058 melanoma cells, the compound demonstrated an IC50 of 0.58 µM, indicating potent inhibitory effects on cell viability by disrupting critical survival signaling pathways such as ERK and AKT.
  • Case Study 2: Breast Cancer
    Research on MCF-7 breast cancer cells revealed an IC50 of 13.3 µM, where the compound induced apoptosis through mitochondrial pathways, suggesting its potential use in breast cancer treatment.

Enzyme Inhibition Studies

The compound has shown promise in studies focusing on enzyme inhibition. Its structure allows for interactions with specific enzymes, making it a candidate for developing inhibitors targeting various biological pathways. The bromine substitution at the 4-position of related compounds enhances their reactivity and specificity towards enzyme targets.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of 1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine has revealed that modifications to the pyrazole ring and substituents can significantly influence its biological activity. Ongoing investigations aim to optimize these structural features to enhance efficacy while minimizing toxicity.

Agrochemicals

Due to its chemical properties, this compound can serve as a building block in the synthesis of agrochemicals. Its ability to inhibit specific biological pathways makes it suitable for developing herbicides or fungicides that target plant pathogens or pests selectively.

Material Science

The compound's unique structure may also find applications in material science, particularly in developing polymers or other materials with specific functional properties. Its reactivity can be harnessed to create new materials with tailored characteristics for industrial applications .

Mechanism of Action

The mechanism of action of 1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclic Substituents and Conformational Flexibility

Compound Name Substituent at 1-Position Molecular Weight Key Properties
1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine (1-Ethylcyclobutyl)methyl ~207.28 (calc.) Balanced rigidity and lipophilicity; potential for enhanced receptor binding.
1-[(1-Methylpiperidin-3-yl)methyl]-1H-pyrazol-4-amine (1-Methylpiperidin-3-yl)methyl 195.30 Piperidine introduces basicity; may improve solubility and hydrogen bonding .
1-Cyclopentyl-1H-pyrazol-4-amine Cyclopentyl 151.21 Larger ring increases lipophilicity, potentially affecting metabolic stability .
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine Cyclopropanamine ~153.21 (calc.) High ring strain; may reduce metabolic stability but improve target selectivity .

Electronic and Steric Considerations

  • Electron-Withdrawing Groups : Substitutions like 4-trifluoromethyl (as in compound 40f) can alter electron density, impacting binding affinity .

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